molecular formula C16H21NO2 B4784700 N,N-diallyl-4-phenoxybutanamide

N,N-diallyl-4-phenoxybutanamide

Cat. No.: B4784700
M. Wt: 259.34 g/mol
InChI Key: JNVQLRPLFUNXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with phenoxy and diallylamino groups. The phenoxy group (C₆H₅O-) at the 4-position contributes to lipophilicity, while the N,N-diallyl substituents introduce steric bulk and electron-rich properties due to the allyl (CH₂=CH-CH₂-) groups. This structural combination may enhance reactivity, metabolic stability, and interactions with biological targets, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-phenoxy-N,N-bis(prop-2-enyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-12-17(13-4-2)16(18)11-8-14-19-15-9-6-5-7-10-15/h3-7,9-10H,1-2,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVQLRPLFUNXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between N,N-diallyl-4-phenoxybutanamide and analogous butanamide derivatives:

Compound Name N-Substituents Phenoxy Substitution Unique Features Reference
This compound Diallylamino 4-phenoxy High reactivity from allyl groups -
N-Cyclododecyl-4-phenoxybutanamide Cyclododecyl 4-phenoxy Steric hindrance from bulky cycloalkyl group
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 4-Acetylphenyl 2,4-dichlorophenoxy Enhanced electrophilicity from Cl and acetyl groups
N-[4-(Benzyloxy)phenyl]-2-phenylbutanamide Benzyloxy-phenyl 2-phenyl Dual aromatic systems for π-π interactions
N-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide Methoxyphenyl Oxadiazole ring Improved solubility and bioactivity from methoxy and heterocycle

Key Observations :

  • Phenoxy Variations: Substitutions like 2,4-dichloro () or benzyloxy () alter electronic and steric profiles compared to the unmodified phenoxy group.

Physicochemical Properties

The following table compares physical properties inferred from structural analogs:

Property This compound (Predicted) N-Cyclododecyl-4-phenoxybutanamide N-(4-Methoxyphenyl)-4-oxadiazole Derivative
Molecular Weight (g/mol) ~303 ~389 ~407
LogP (Lipophilicity) ~3.5 (high) ~5.2 (very high) ~2.8 (moderate)
Solubility in Water Low Very low Moderate (due to oxadiazole)
Stability Moderate (allyl groups prone to oxidation) High (stable cycloalkyl) High (heterocycle stabilizes structure)

Notes:

  • The diallyl groups reduce solubility compared to methoxy or oxadiazole-containing analogs but enhance reactivity .
  • The cyclododecyl derivative () exhibits extreme hydrophobicity, limiting biological applicability .
Reactivity:
  • This compound: The allyl groups participate in Diels-Alder reactions or radical polymerization, useful in materials science. The phenoxy group may act as a leaving group in nucleophilic substitutions .
  • N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide: The electron-withdrawing Cl and acetyl groups enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites) .

Unique Attributes of this compound

Reactive Allyl Groups: The diallylamino moiety distinguishes it from saturated N-alkyl or aryl analogs, offering unique pathways for chemical modifications (e.g., crosslinking or copolymerization) .

Balanced Lipophilicity: The phenoxy group provides moderate hydrophobicity compared to highly polar (e.g., oxadiazole in ) or nonpolar (e.g., cyclododecyl in ) analogs, optimizing drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diallyl-4-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N,N-diallyl-4-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.